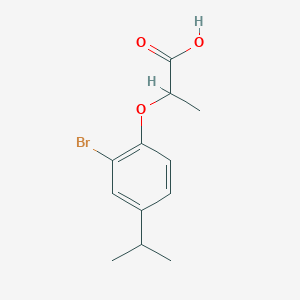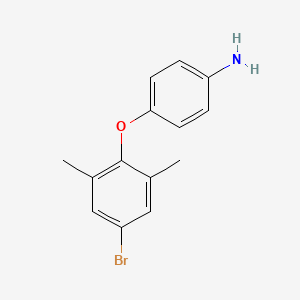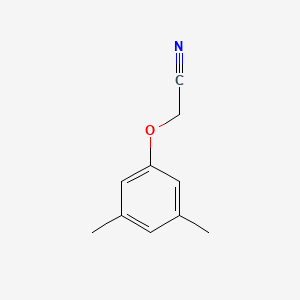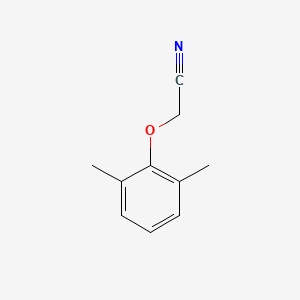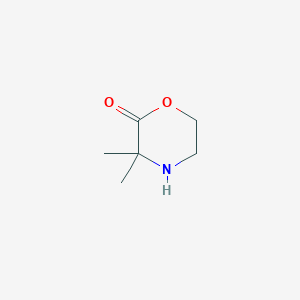![molecular formula C10H17N3O2 B7793571 Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]- CAS No. 15029-27-3](/img/structure/B7793571.png)
Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-
Übersicht
Beschreibung
Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C9H15N3O2 . It is a derivative of acetamide and contains a cyano group and a morpholine ring, making it a versatile compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Reacting 2-cyanoacetamide with 3-(4-morpholinyl)propyl chloride in the presence of a base such as triethylamine.
Amide Coupling Reaction: : Using coupling reagents like DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between 2-cyanoacetamide and 3-(4-morpholinyl)propylamine .
Industrial Production Methods
In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: : Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Formation of 2-cyano-N-[3-(4-morpholinyl)propyl]acetamide carboxylic acid .
Reduction: : Formation of 2-cyano-N-[3-(4-morpholinyl)propyl]acetamide amine .
Substitution: : Formation of various substituted morpholines.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: : The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-: is unique due to its specific structural features, such as the presence of the cyano group and the morpholine ring. Similar compounds include:
2-cyano-N-(2-morpholinoethyl)acetamide
2-cyano-N-(3-morpholinylpropyl)acetamide
2-cyano-N-(4-morpholinylpropyl)acetamide
These compounds share the cyano and morpholine functionalities but differ in the length and position of the alkyl chain, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
2-cyano-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c11-3-2-10(14)12-4-1-5-13-6-8-15-9-7-13/h1-2,4-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUPQLGROKDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400222 | |
| Record name | Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-27-3 | |
| Record name | 2-Cyano-N-[3-(4-morpholinyl)propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine](/img/structure/B7793499.png)

![4-[[4-(4-Methylphenyl)phenoxy]methyl]benzoic acid](/img/structure/B7793504.png)



